Biological Activity Profile & Medicinal Chemistry Utility of 3-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid Analogs
Executive Summary The scaffold 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid represents a "privileged structure" in modern medicinal chemistry. While the free acid itself often exhibits limited bioavailability and potency, it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid represents a "privileged structure" in modern medicinal chemistry. While the free acid itself often exhibits limited bioavailability and potency, it serves as a critical pharmacophore fragment—specifically a biaryl linker system —utilized extensively in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
This guide analyzes the biological activity profile of this moiety, focusing on its role as a precursor for high-affinity ATP-competitive inhibitors (e.g., targeting c-Met , CDKs , and BRAF ). We provide a deep dive into the Structure-Activity Relationship (SAR), synthesis protocols, and validated assay methodologies required to leverage this scaffold in drug development.
Chemical Biology & Pharmacophore Analysis[1][2]
Structural Significance
The molecule consists of a benzoic acid ring linked at the meta-position to a 1-methylpyrazole ring. This connectivity is non-trivial:
Pyrazole Moiety (Hinge Binder): The N2 nitrogen of the pyrazole ring acts as a crucial hydrogen bond acceptor. In kinase active sites, this mimics the N1 of the adenine ring of ATP, allowing for high-affinity binding to the kinase hinge region.
Meta-Benzoic Acid (Vector Control): The meta-substitution projects the carboxylic acid (or its amide derivatives) into the solvent-exposed front or the hydrophobic back pocket of the enzyme, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Physicochemical Properties[2][3]
Lipophilicity (cLogP): ~1.8 (Ideal for fragment-based screening).
Solubility: Moderate aqueous solubility due to the ionizable carboxylic acid (pKa ~4.2).
Metabolic Stability: The 1-methyl group on the pyrazole blocks N-dealkylation, enhancing metabolic stability compared to the unsubstituted pyrazole.
Target Profiling & Therapeutic Applications
The biological activity of this scaffold is best understood through its derivatives. The free acid is typically a weak inhibitor (IC50 > 10 µM) but converts into nanomolar potency upon derivatization.
Analogs of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid are potent inhibitors of the Hepatocyte Growth Factor Receptor (c-Met) .
Mechanism: Type I or Type II ATP-competitive inhibition.
Key Analog:MK-8033 derivatives. The pyrazole-benzoate core aligns the molecule within the ATP binding pocket, while sulfonamide or amide extensions interact with the activation loop.
Clinical Relevance: Inhibition of c-Met blocks the PI3K/AKT and RAS/MAPK signaling cascades, driving anti-tumor activity in gastric and lung cancers.
Secondary Target: Cyclin-Dependent Kinases (CDKs)
Substituted pyrazole-benzoic acid amides have shown selectivity for CDK2 and CDK9 .
Activity: Inhibition of cell cycle progression (G1/S transition).
SAR Insight: The "meta" orientation is critical here; para-substituted analogs often clash with the gatekeeper residue in the CDK ATP pocket.
Recent studies indicate that hydrazone derivatives of this scaffold (derived via the aldehyde) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Loss of hydrophobic interaction; rapid glucuronidation in vivo.
Experimental Protocols
Synthesis Workflow: Suzuki-Miyaura Coupling
Objective: Efficient synthesis of the 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid core.
Rationale: Palladium-catalyzed cross-coupling ensures regiospecific carbon-carbon bond formation between the pyrazole and phenyl rings.
Protocol:
Reagents:
3-Carboxyphenylboronic acid (1.0 eq)
4-Bromo-1-methyl-1H-pyrazole (1.0 eq)
Catalyst: Pd(dppf)Cl2 (0.05 eq)
Base: K2CO3 (3.0 eq)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
Charge a round-bottom flask with reactants and base.
Degas solvent with Nitrogen for 15 mins (Critical to prevent Pd oxidation).
Add Pd catalyst and heat to 90°C for 12 hours under N2 atmosphere.
Workup: Acidify aqueous layer to pH 3 with 1N HCl. The product precipitates as a white solid.[1]
Purification: Recrystallization from Ethanol or Flash Chromatography (MeOH/DCM).
Biological Assay: ADP-Glo™ Kinase Assay (c-Met)
Objective: Determine IC50 of synthesized analogs against c-Met kinase.
Principle: Measures ADP generation (conversion of ATP) as a luminescent signal.
Protocol:
Preparation: Dilute compounds in 100% DMSO (10-point dose response).
Enzyme Reaction:
Mix c-Met enzyme (0.2 ng/µL) with substrate (Poly Glu:Tyr) in kinase buffer.
Add compound and incubate for 10 mins at RT.
Initiate reaction with 10 µM ATP . Incubate for 60 mins.
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).
Analysis: Read Luminescence (RLU). Plot RLU vs. Log[Concentration] to calculate IC50.
Visualizations
Synthesis & Derivatization Workflow
This diagram illustrates the logical flow from raw materials to bioactive analogs.
Caption: Figure 1. Divergent synthesis strategy transforming the core scaffold into distinct therapeutic classes.
c-Met Signaling Pathway Inhibition
Visualizing the downstream effects of inhibiting the target with this scaffold.
Caption: Figure 2. Mechanism of Action: Disruption of HGF/c-Met signaling cascade by pyrazole analogs.
References
Albrecht, B. K., et al. (2013). "Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor." Journal of Medicinal Chemistry. Link
Alam, M. A., et al. (2019). "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives." ACS Omega. Link[2]
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 56965961, 3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid." PubChem. Link
Gökhan-Kelekçi, N., et al. (2007). "Synthesis and biological evaluation of some new pyrazole derivatives as MAO-B inhibitors." Bioorganic & Medicinal Chemistry. Link
A Technical Guide to Sourcing High-Purity 3-(1-methyl-1H-pyrazol-4-yl)benzoic Acid for Pharmaceutical R&D
Abstract This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the sourcing, qualification, and quality control of high-purity 3-(1-methyl-1H-pyrazol-4-yl)ben...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the sourcing, qualification, and quality control of high-purity 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS No. 1183147-84-3). As a critical starting material in the synthesis of advanced pharmaceutical intermediates, particularly for the cardiovascular drug Vericiguat, ensuring the identity, purity, and consistency of this reagent is paramount. This document outlines the key quality attributes of the compound, details the current commercial supplier landscape, and presents a robust framework for supplier evaluation. Furthermore, a detailed, field-tested protocol for incoming quality control verification via High-Performance Liquid Chromatography (HPLC) is provided to empower research teams with a practical methodology for material validation.
Introduction: The Imperative of Quality in Key Starting Materials
In modern pharmaceutical synthesis, the quality of starting materials and intermediates is a foundational pillar of process robustness, yield optimization, and final drug substance purity. The compound 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid has emerged as a significant heterocyclic building block. Its primary role in the public domain is as a key intermediate in the multi-step synthesis of Vericiguat (Verquvo®)[1][2]. Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide signaling pathway, and is used to treat symptomatic chronic heart failure[1].
The presence of impurities—such as positional isomers, unreacted starting materials from its own synthesis, or solvent residues—can have cascading negative effects on downstream reactions. These effects can range from reduced yields and complex purification challenges to the formation of difficult-to-remove, structurally similar impurities in the final active pharmaceutical ingredient (API)[3]. Therefore, a rigorous approach to sourcing and qualifying this reagent is not merely a matter of procurement but a critical step in risk mitigation for any research or development program.
Before engaging suppliers, it is essential to define the critical quality attributes (CQAs) for 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. For early-stage R&D, a purity of ≥96% is often acceptable, while for later-stage development and process scale-up, a specification of ≥98% or even ≥99.5% is more appropriate.
Key Analytical Characterization Techniques:
Identity Confirmation:
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing the expected proton signals, chemical shifts, and coupling patterns characteristic of the methyl, pyrazole, and benzoic acid moieties.
Mass Spectrometry (MS): Verifies the molecular weight (202.21 g/mol )[4][5].
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities. A well-developed HPLC method can separate the main compound from isomers and other related substances.
Differential Scanning Calorimetry (DSC): Can be used to assess purity for very high-grade materials by analyzing the melting point depression.
Residual Solvents:
Gas Chromatography (GC) with Headspace: Detects and quantifies residual solvents from the synthesis and purification process (e.g., ethanol, ethyl acetate, heptane).
Commercial Landscape: Supplier Availability
The availability of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is primarily centered around chemical synthesis suppliers catering to the research and development market. These range from large global distributors to more specialized custom synthesis labs. The following table summarizes a selection of commercially available sources.
Note: Availability and purity specifications are subject to change. Researchers should always verify the current details directly with the supplier.
A Framework for Supplier Qualification
Selecting a supplier based solely on catalog information is insufficient for critical applications. A systematic vetting process is necessary to ensure the material meets the required quality standards. This process involves documentation review and empirical testing.
The Supplier Vetting Workflow
The logical flow for qualifying a new supplier can be visualized as follows:
Caption: A systematic workflow for qualifying suppliers of critical chemical reagents.
The Certificate of Analysis (CoA): A Critical Review
The CoA is the most important document to scrutinize. Do not accept a "typical" or "specification" sheet; always request the lot-specific CoA for the material you intend to purchase or sample.
Key items to check on the CoA:
Lot Number: Ensures traceability.
Appearance: Should match the expected physical form (e.g., white to off-white solid).
Identity Test: Should specify the method (e.g., ¹H NMR) and state that the result conforms to the structure.
Purity Test: Critically, this should specify the method (e.g., HPLC) and provide a precise numerical value (e.g., 98.7%), not just ">95%".
Protocol: Incoming Quality Control Verification via RP-HPLC
Never assume a supplied reagent meets its CoA specifications. Independent verification provides the ultimate assurance of quality. The following Reversed-Phase HPLC (RP-HPLC) method is a robust starting point for the purity analysis of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Experimental Workflow for QC Analysis
Caption: Step-by-step workflow for the incoming QC analysis of a chemical reagent via HPLC.
Detailed HPLC Methodology
This protocol is a general template and may require optimization for specific HPLC systems and impurity profiles.
Instrumentation:
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Reagent & Sample Preparation:
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
Sample Preparation: Accurately weigh approximately 10 mg of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent to create a stock solution of 1 mg/mL. Further dilute this stock solution 1:10 with Diluent to obtain a working concentration of 0.1 mg/mL.
Analysis Procedure:
Equilibrate the HPLC system with the mobile phase conditions for at least 20 minutes.
Inject a blank (Diluent) to ensure the system is clean.
Inject the prepared sample solution.
Acquire the data for 25 minutes.
Data Interpretation:
The main peak corresponding to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid should be identified.
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
This result should be compared against the value reported on the supplier's CoA and your internal specification. Any significant discrepancy warrants further investigation and potential rejection of the material.
Conclusion
The successful procurement of high-purity 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a foundational step for research programs that rely on it as a key starting material. By establishing clear quality attributes, understanding the supplier landscape, and implementing a rigorous, two-part qualification process—consisting of documentation review and empirical QC testing—researchers can significantly de-risk their synthetic campaigns. This diligence ensures that the chemical integrity of the starting material supports the ultimate goals of achieving high-yielding, reproducible, and pure downstream products.
References
Vertex AI Search. (2026). Search results related to 3-(1-methyl-1H-pyrazol-4-yl)
Crysdot LLC. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved February 14, 2026, from [Link]
Wikipedia. (2024). Vericiguat. Retrieved February 14, 2026, from [Link]
U.S. Food and Drug Administration. (2021). VERQUVO (vericiguat) tablets label. Retrieved February 14, 2026, from [Link]
SynThink. (n.d.). Vericiguat EP Impurities & USP Related Compounds. Retrieved February 14, 2026, from [Link]
International Journal of Chemico-Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved February 14, 2026, from [Link]
Application Notes and Protocols: Optimized Suzuki-Miyaura Coupling for the Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the optimized Suzuki-Miyaura cross-coupling conditions for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the optimized Suzuki-Miyaura cross-coupling conditions for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a key building block in pharmaceutical and materials science research. By delving into the mechanistic nuances of the catalytic cycle, this guide offers a rationale for the selection of specific reagents and conditions to overcome common challenges associated with the coupling of heteroaromatic substrates. The protocols outlined herein are designed to be robust and reproducible, ensuring high yields and purity of the target compound.
Introduction: The Significance of Pyrazole-Containing Biaryls and the Suzuki-Miyaura Coupling
Biaryl scaffolds containing pyrazole moieties are prevalent in a vast array of biologically active molecules and functional materials. The 1-methyl-1H-pyrazol-4-yl group, in particular, is a common feature in numerous drug candidates due to its ability to act as a versatile hydrogen bond donor and acceptor, as well as its favorable metabolic stability. The synthesis of such compounds often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1]
However, the application of Suzuki-Miyaura coupling to nitrogen-containing heteroaromatic substrates like pyrazoles can be challenging.[2][3] Potential issues include catalyst inhibition or deactivation by the Lewis basic nitrogen atoms of the pyrazole ring and competitive protodeboronation of the heteroaryl boronic acid or ester.[3][4] Therefore, a carefully optimized protocol is crucial for achieving efficient and high-yielding synthesis of the target molecule, 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide provides a comprehensive overview of such a protocol, grounded in a thorough understanding of the reaction mechanism.
Mechanistic Considerations for Optimization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] A fundamental understanding of this mechanism is paramount for rational optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 3-bromobenzoic acid derivative). Electron-rich and sterically bulky phosphine ligands on the palladium center can facilitate this rate-limiting step, particularly with less reactive aryl chlorides.[1][6]
Transmetalation: The organic group from the organoboron reagent (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) is transferred to the palladium(II) complex. This step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[8] The choice of base is critical to avoid decomposition of base-sensitive functional groups.
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][9]
Optimized Reaction Parameters
Based on extensive literature precedent for similar heteroaromatic couplings, the following conditions are recommended for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Parameter
Recommended Reagent/Condition
Rationale
Palladium Precatalyst
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar Buchwald precatalysts (e.g., XPhos Pd G2)
These precatalysts are air- and moisture-stable, ensuring reproducibility. The bulky and electron-rich dppf or Buchwald ligands promote both oxidative addition and reductive elimination, and can stabilize the catalyst, preventing the formation of inactive palladium black.[9][10]
Ligand
(If not using a precatalyst) 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Buchwald ligands (e.g., SPhos, XPhos)
Bulky, electron-donating phosphine ligands are crucial for the efficient coupling of heteroaryl chlorides and bromides, enhancing catalyst activity and stability.[11]
Pinacol esters of boronic acids are generally more stable, easier to handle, and less prone to protodeboronation compared to the corresponding boronic acids.[9]
Aryl Halide
Methyl 3-bromobenzoate or 3-bromobenzoic acid
The bromo-substituted arene offers a good balance of reactivity and stability. Using the methyl ester can improve solubility and prevent potential complications with the free carboxylic acid, which can be deprotected post-coupling.
Base
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
These inorganic bases are effective in promoting transmetalation while being compatible with the ester functional group. K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.[12]
Solvent System
1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)
The use of an aqueous solvent mixture is often essential for the transmetalation step. Dioxane and toluene are common organic solvents that effectively dissolve the organic reagents and the palladium catalyst.[9][13]
Reaction Temperature
80-100 °C
Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. Microwave irradiation can also be employed to significantly shorten reaction times.[14]
Atmosphere
Inert (Nitrogen or Argon)
The Pd(0) catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation.
Detailed Experimental Protocol
This protocol describes the synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)benzoate, which can be subsequently hydrolyzed to the target carboxylic acid.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and potassium carbonate.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Workup:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-(1-methyl-1H-pyrazol-4-yl)benzoate.
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
Use a fresh batch of catalyst and ensure all reagents are pure and dry. Thoroughly degas the solvent and maintain a positive pressure of inert gas. Consider using a more active catalyst system, such as a Buchwald precatalyst.
Protodeboronation of Pyrazole Boronic Ester
Presence of excess water or acidic impurities; Prolonged reaction time at high temperature.
Use the minimum amount of water necessary for the reaction. Ensure the base is of high quality. Consider using a milder base like potassium fluoride (KF).[8] Aim for the shortest possible reaction time.
Formation of Homocoupled Products
Presence of oxygen; Incomplete oxidative addition.
Ensure the reaction is strictly anaerobic. A slight excess of the boronic ester can sometimes suppress homocoupling of the aryl halide.
Difficulty in Purification
Co-elution of product with starting materials or byproducts.
Optimize the chromatography conditions (solvent system, gradient). Recrystallization may be an alternative purification method.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. By carefully selecting the catalyst, ligand, base, and solvent system, the challenges associated with the coupling of nitrogen-containing heteroaromatics can be effectively overcome. The protocol detailed in these application notes provides a robust and reproducible method for obtaining the target compound in high yield and purity, facilitating its use in pharmaceutical discovery and materials science applications.
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
Wang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 775-778. [Link]
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14750-14760. [Link]
Koren, V., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(39), 7859-7866. [Link]
Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed, 15807532. [Link]
Arbaciauskienė, E., et al. (2011). Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. Chemistry Letters, 40(12), 1396-1398. [Link]
Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 134(25), 10443-10449. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(12). [Link]
Zhou, Y., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5842-5845. [Link]
Davies, I. W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1141-1146. [Link]
Ellermann, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Scientific Reports, 11(1), 22. [Link]
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1128-1135. [Link]
ResearchGate. Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]
Al-Hussain, S. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13359-13370. [Link]
Al-Hussain, S. A., et al. (2019). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 24(22), 4093. [Link]
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
Application Notes and Protocols for Amide Bond Formation Using 3-(1-methyl-1H-pyrazol-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of the Amide Bond and the Utility of Pyrazole Scaffolds The amide bond is a cornerstone of chemical synthesis, most notably f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Amide Bond and the Utility of Pyrazole Scaffolds
The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins. Its prevalence in pharmaceuticals, natural products, and advanced materials makes its efficient construction a paramount focus in medicinal chemistry and drug discovery. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid. The choice of these reagents is critical, influencing reaction efficiency, racemization of chiral centers, and substrate scope.
Heterocyclic scaffolds, particularly pyrazoles, are privileged structures in drug design due to their diverse biological activities.[1] Compounds incorporating pyrazole moieties have demonstrated applications as anticancer, anti-inflammatory, and antimicrobial agents. The specific subject of this guide, 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, is a valuable building block that combines the favorable properties of a pyrazole ring with a benzoic acid functionality, ready for elaboration through amide bond formation. This document provides detailed protocols for the reliable and efficient synthesis of amides using this versatile reagent.
Mechanistic Overview: Activating the Carboxylic Acid
The fundamental principle behind most amide coupling reactions is the in-situ generation of a highly reactive acyl intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the amine to form the thermodynamically stable amide bond. Two of the most common and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[]
EDC/HOBt Pathway
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
Additive Interception: This unstable intermediate can be intercepted by an additive, typically 1-hydroxybenzotriazole (HOBt), to form a more stable and less racemization-prone active ester.
Aminolysis: The amine then attacks the active ester, yielding the desired amide and regenerating the HOBt additive. The EDC is converted into a water-soluble urea byproduct, which simplifies purification.
HATU Pathway
Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU.
Active Ester Formation: This attack forms a highly reactive OAt-active ester, releasing a tetramethylurea byproduct.
Aminolysis: The amine rapidly reacts with the active ester to form the amide bond. The pyridine nitrogen in the HOAt moiety is believed to facilitate this step through a neighboring group effect, contributing to the high efficiency of HATU.
Experimental Workflows
The general workflow for the amide coupling of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is depicted below. This process involves the activation of the carboxylic acid followed by the addition of the amine.
Caption: General workflow for amide bond formation.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method for a broad range of substrates.
To a round-bottom flask, add 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
Cool the solution to 0 °C in an ice bath with magnetic stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Add DIPEA (2.5 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Aqueous Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly effective for sterically hindered substrates or when rapid reaction times are desired.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard work-up reagents
Procedure:
In a round-bottom flask, dissolve 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF.
Add HATU (1.1 equiv) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add DIPEA (2.5 equiv) to the stirring solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Aqueous Work-up and Purification: Follow steps 8 and 9 from Protocol 1. The urea byproduct from HATU is generally water-soluble and removed during the aqueous work-up.
Data Presentation and Optimization
The choice of coupling reagent, solvent, and base can significantly impact the reaction outcome. The following table provides a general guide for optimizing the reaction conditions.
Parameter
EDC/HOBt
HATU
Rationale & Field Insights
Equivalents (Acid)
1.0
1.0
The limiting reagent.
Equivalents (Amine)
1.0 - 1.2
1.0 - 1.2
A slight excess can drive the reaction to completion.
Equivalents (Coupling Reagent)
1.2 - 1.5
1.1 - 1.2
Excess ensures full activation of the carboxylic acid.
Equivalents (Base)
2.0 - 3.0
2.0 - 3.0
Neutralizes the HCl salt of EDC and deprotonates the carboxylic acid.
Solvent
DMF, DCM
DMF, DCM
DMF is a good choice for less soluble substrates. DCM is easier to remove.
Temperature
0 °C to RT
0 °C to RT
Starting at 0 °C can minimize side reactions.
Reaction Time
12 - 24 hours
1 - 4 hours
HATU is generally faster and more efficient.
Typical Yield
Good to Excellent
Excellent
HATU often provides higher yields, especially for challenging substrates.
Logical Relationships in Amide Coupling
The interplay between the key components of the reaction determines its success. The following diagram illustrates these relationships.
Caption: Key components and their roles in the reaction.
Troubleshooting and Expert Advice
Low Yield: If the yield is low, consider switching to HATU, as it is a more powerful coupling reagent. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
Messy Reaction Profile: A messy TLC plate can indicate side reactions. Running the reaction at a lower temperature (0 °C) for a longer period may improve cleanliness.
Purification Difficulties: The urea byproduct from EDC can sometimes be difficult to remove. Thorough washing with 1M HCl and water is crucial. If issues persist, using HATU may be advantageous as its byproduct is generally more soluble.
Racemization: For chiral amines or carboxylic acids, the use of HOBt or HOAt (the additive in HATU) is highly recommended to suppress epimerization.
Conclusion
The formation of amides from 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a reliable transformation that can be achieved in high yields using standard coupling protocols. The choice between EDC/HOBt and HATU will depend on the specific amine substrate, cost considerations, and desired reaction time. By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers can confidently synthesize a diverse range of pyrazole-containing amides for applications in drug discovery and development.
References
Hegab, M. I., Abdel-Fattah, A. M., & Yousef, N. M. (2007). Synthesis, X-ray structure and Pharmacological activity of some 6,6-disubstituted chromeno[4,3-b] and chromeno-[3,4-c]-quinolines. Archiv der Pharmazie, 340(8), 396-399.
Siddiqui, N., Alam, M. S., & Ahsan, W. (2008). Synthesis, anticonvulsant and toxicity evaluation of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives. Acta Pharmaceutica, 58(4), 445-454.
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 333-342.
RSC Publishing. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]
Gisin, B. F. (1973). The monitoring of solid phase peptide synthesis by picric acid titration. Analytical Biochemistry, 53(2), 644-647.
Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines.
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
Google Patents. (2012). Process for preparation of pyrazole carboxylic acid amide.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]
Google Patents. (2013). Process for preparation of pyrazole carboxylic acid amide.
DiVA. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]
National Center for Biotechnology Information. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E, 70(Pt 11), o1189.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
PubChem. (n.d.). 3-amidopyrazole derivatives, process for preparing these and pharmaceutical compositions containing them - Patent US-5744491-A. Retrieved from [Link]
Google Patents. (1994). Coupling reagent and method for coupling amines with carboxylic acids.
Technical Support Center: Strategies for Improving the Aqueous Solubility of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Last Updated: 2024-10-26 Welcome to the technical support guide for 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: 2024-10-26
Welcome to the technical support guide for 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the aqueous solubility of this compound for various experimental needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Q1: Why is my 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?
A: The structure of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid contains a benzoic acid moiety. Aromatic carboxylic acids are typically poorly soluble in neutral water.[1] The solubility of such ionizable drugs is highly dependent on the pH of the solution.[2] At a neutral pH of 7.4, the carboxylic acid group is only partially ionized, meaning a significant portion of the compound remains in its less soluble, neutral form. Full solubilization requires adjusting the pH to fully deprotonate the carboxylic acid.
Q2: What is the most critical factor controlling the solubility of this compound?
A: The pH of the aqueous buffer is the most critical factor. The compound is a weak acid due to the carboxylic acid group. According to the Henderson-Hasselbalch equation, the ionization state of a weak acid is dictated by the solution's pH relative to the compound's pKa (acid dissociation constant).[3][4][5] To achieve significant solubility, the pH of the buffer must be raised above the pKa of the carboxylic acid group.
Q3: What is a good starting point for improving its solubility?
A: The most direct and effective starting point is pH adjustment.[][7][8] Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent like DMSO. Then, dilute this stock into an aqueous buffer with a pH of 8.5 or higher. A buffer with a pH at least 2 units above the compound's pKa is a reliable starting point to ensure the compound is predominantly in its more soluble, ionized (carboxylate) form.
Q4: I have achieved solubility by raising the pH, but my experiment is pH-sensitive. What are my other options?
A: If high pH is incompatible with your assay, you have several formulation strategies to explore:
Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) into your aqueous buffer to increase the solubility of the neutral form of the drug.[9][10][11][12]
Surfactants: Use surfactants (e.g., Polysorbate 80, SDS) above their critical micelle concentration (CMC) to encapsulate the hydrophobic compound within micelles, increasing its apparent solubility.[13][14][15][16]
Cyclodextrins: Employ cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes, where the poorly soluble molecule is sequestered within the cyclodextrin's hydrophobic core, enhancing its solubility in water.[17][18][][20]
This section provides detailed scientific explanations and step-by-step protocols for advanced solubility enhancement.
Guide 1: pH Modification - The Primary Approach
The Scientific Rationale:
The solubility of an ionizable compound like 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is governed by the Henderson-Hasselbalch equation. While the exact pKa of this specific molecule is not readily published, the pKa of benzoic acid is approximately 4.2.[21] Substituents on the ring will alter this value, but it provides a useful estimate.
Below the pKa: The compound is predominantly in its protonated, neutral (R-COOH) form, which has low intrinsic aqueous solubility (S₀).
Above the pKa: The compound deprotonates to its ionized, conjugate base form (R-COO⁻), which is significantly more water-soluble.
The total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. For an acid, this relationship is:
S = S₀ * (1 + 10^(pH - pKa))
This equation demonstrates that as the pH increases above the pKa, the total solubility increases exponentially.
This protocol allows you to experimentally determine the solubility of your compound across a range of pH values.
Preparation of Stock Solution: Prepare a concentrated stock solution of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, for example, 10 mM in 100% DMSO.[22]
Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use appropriate buffer systems for each pH range (e.g., phosphate for pH 6-8, borate for pH 9).
Sample Preparation: In separate microcentrifuge tubes or a 96-well plate, add a small aliquot of the DMSO stock solution to each buffer to a final concentration that is expected to exceed the solubility limit (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤1%) to minimize its co-solvent effect.[22]
Equilibration: Seal the tubes/plate and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The "shake-flask" method typically requires 24-48 hours to ensure thermodynamic equilibrium has been reached.[22][23][24]
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) or filter them using a low-binding filter plate to separate the saturated supernatant from any undissolved solid.[22]
Quantification: Carefully take an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be prepared for accurate quantification.[22]
Data Analysis: Plot the measured solubility (S) on a logarithmic scale against the buffer pH to visualize the pH-solubility profile.
Data Presentation: Expected pH-Solubility Relationship
The following table illustrates the theoretical fold-increase in solubility for a weak acid as the buffer pH is increased relative to its pKa.
pH relative to pKa
Dominant Species
% Ionized
Theoretical Solubility (S)
pKa - 2
Neutral (R-COOH)
~1%
~1.01 x S₀
pKa - 1
Neutral (R-COOH)
~9%
~1.1 x S₀
pKa
50/50
50%
2 x S₀
pKa + 1
Ionized (R-COO⁻)
~91%
~11 x S₀
pKa + 2
Ionized (R-COO⁻)
~99%
~101 x S₀
pKa + 3
Ionized (R-COO⁻)
~99.9%
~1001 x S₀
Table assumes a hypothetical pKa and illustrates the principle of the Henderson-Hasselbalch equation.
Visualization: pH Adjustment Decision Workflow
Caption: Decision workflow for using pH adjustment to solubilize the compound.
Guide 2: Utilizing Co-solvents for Enhanced Solubilization
The Scientific Rationale:
When pH adjustment is not an option, co-solvents can be used. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This change in polarity reduces the energy required to create a cavity in the solvent for the nonpolar solute, thereby increasing the solubility of hydrophobic or poorly soluble compounds.[12] This approach is particularly effective for increasing the intrinsic solubility (S₀) of the neutral form of the drug.
Commonly used co-solvents in research and preclinical studies include:
Dimethyl sulfoxide (DMSO)
Ethanol
Propylene glycol (PG)
Polyethylene glycols (e.g., PEG 300, PEG 400)
N,N-Dimethylacetamide (DMA)
Important Consideration: Co-solvents can impact biological assays. It is crucial to run a vehicle control (buffer with the co-solvent at the same final concentration) to ensure the co-solvent itself does not affect the experimental outcome.
Experimental Protocol: Co-solvent Screening
Select Co-solvents: Choose a panel of 2-3 pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, PEG 400).
Prepare Co-solvent Mixtures: Prepare a series of dilutions for each co-solvent in your desired aqueous buffer (e.g., PBS pH 7.4). Typical concentration ranges to screen are 5%, 10%, 20%, and 30% (v/v).
Determine Solubility: Use the equilibrium solubility method described in Guide 1 .
Add an excess amount of solid 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid to each co-solvent/buffer mixture.
Agitate for 24-48 hours to reach equilibrium.
Separate the solid and quantify the dissolved concentration in the supernatant via HPLC or LC-MS.
Analyze and Select: Compare the solubility achieved with each co-solvent and concentration. Select the lowest concentration of the most effective co-solvent that meets your experimental needs while minimizing potential biological interference.
Data Presentation: Comparison of Common Co-solvents
Co-solvent
Typical Concentration Range
Key Characteristics
DMSO
1-10%
High solubilizing power; can have biological effects at >0.5%.[10]
Ethanol
5-30%
Generally well-tolerated in many systems; volatile.[]
Propylene Glycol
10-40%
Common vehicle for in vivo studies; can be viscous.
When both pH and co-solvent approaches are insufficient or unsuitable, surfactants and cyclodextrins offer more advanced mechanisms for solubilization.
Surfactants: These are amphiphilic molecules that, above their critical micelle concentration (CMC), self-assemble into micelles. The hydrophobic core of the micelle can entrap poorly soluble drug molecules, effectively creating a nano-sized "carrier" that is soluble in the aqueous medium.[13][14][15][16]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can form non-covalent "inclusion complexes" with poorly soluble molecules that fit within their cavity, thereby increasing the overall solubility of the guest molecule.[18][][25]
Protocol Outline: Screening Advanced Excipients
A full screening protocol is extensive, but the general approach involves:
Selection: Choose a small panel of excipients (e.g., Surfactants: Polysorbate 80, Cremophor® EL; Cyclodextrins: HP-β-CD, SBE-β-CD).
Phase Solubility Studies: Prepare a series of aqueous solutions with increasing concentrations of the excipient. Add an excess of the drug to each, equilibrate (shake for 24-72 hours), and measure the concentration of the dissolved drug.
Analysis: Plot the drug solubility against the excipient concentration. A linear increase typically indicates the formation of a soluble complex. This allows for the selection of the most effective solubilizing agent.
Section 3: Summary & Key Recommendations
Start with pH: For 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, always attempt to solubilize by increasing the buffer pH first. This is the most direct and effective method. A pH of 8.5 or higher is a good starting point.
Use Co-solvents for pH-Sensitive Systems: If your experiment cannot tolerate high pH, use the minimum concentration of a co-solvent (like DMSO or PEG 400) that achieves the desired solubility. Always include a vehicle control.
Employ Advanced Formulations When Necessary: If high concentrations are needed or for in vivo formulations, consider advanced excipients like cyclodextrins (HP-β-CD) or surfactants (Polysorbate 80).
By following this structured approach, researchers can effectively troubleshoot and overcome the solubility challenges associated with 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, ensuring reliable and reproducible experimental results.
References
All-About-Psychology. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
Google Patents. (n.d.). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
MDPI. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Retrieved from [Link]
PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. Retrieved from [Link]
StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]
ResearchGate. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
ACS Publications. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Retrieved from [Link]
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
Google Patents. (n.d.). Composition containing a water-insoluble or slightly water-soluble compound with enhanced water-solubility.
Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
Pharmatutor. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Retrieved from [Link]
PubChem. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
Crysdot LLC. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]
Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]
Pearson. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
PubChem. (n.d.). 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. Retrieved from [Link]
PubChemLite. (n.d.). 3-(1-methyl-1h-pyrazol-3-yl)benzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
minimizing protodeboronation side reactions in pyrazole cross-coupling
Topic: Minimizing Protodeboronation in Pyrazole Suzuki-Miyaura Coupling Introduction: The "Ticking Clock" of Heterocyclic Boronates Welcome to the Pyrazole Coupling Optimization Center. If you are here, you likely observ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Protodeboronation in Pyrazole Suzuki-Miyaura Coupling
Introduction: The "Ticking Clock" of Heterocyclic Boronates
Welcome to the Pyrazole Coupling Optimization Center. If you are here, you likely observed a specific failure mode: your pyrazole boronic acid starting material has disappeared, but the desired cross-coupled product is absent or low-yielding. Instead, you have isolated the "de-borylated" parent pyrazole (C-H instead of C-B).
The Core Problem: Pyrazole boronic acids (especially 2-heteroaryl types) are notoriously unstable. In the presence of base and water—essential components of a standard Suzuki reaction—they undergo protodeboronation . This creates a kinetic race: the cross-coupling (transmetallation) must occur faster than the decomposition.
This guide provides the diagnostic tools, mechanistic understanding, and validated protocols to win that race.
Module 1: Diagnostic Workflow
Before altering conditions, confirm that protodeboronation is the root cause. Use this decision tree to diagnose the failure mode.
Figure 1: Diagnostic logic flow to distinguish protodeboronation from catalyst inactivation or oxidation.
Module 2: The Mechanism of Failure
To solve the problem, you must understand the "Goldilocks Zone" of base activation.
The Trap: Boronic acids (
) are not nucleophilic enough to transmetallate. They must react with a base to form the boronate "ate" complex ().
The Paradox: This same "ate" complex is the intermediate that undergoes protodeboronation.
Too little base: No transmetallation (Reaction stalls).
Too much base/pH: High concentration of "ate" complex accelerates decomposition before the palladium catalyst can intercept it.
The decomposition of 2-heteroaryl boronates (like pyrazoles) is often accelerated by the nitrogen lone pair, which stabilizes the transition state for C-B bond cleavage.
Figure 2: The kinetic competition between productive transmetallation and destructive protodeboronation.
Module 3: Troubleshooting & Solutions (FAQs)
Scenario A: "My boronic acid degrades instantly upon adding base."
Root Cause: The concentration of the unstable "ate" complex is too high.
Solution:The "Slow Release" Strategy (MIDA Boronates).
Instead of dumping vulnerable boronic acid into the flask, use N-methyliminodiacetic acid (MIDA) boronates.[1] These are protected esters.[2] Under aqueous basic conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalyst turnover. This keeps the standing concentration of the unstable species low (the "reservoir" effect).
Scenario B: "I cannot switch to MIDA. I must use the free boronic acid."
Root Cause: Slow catalyst turnover allows decomposition to win.
Solution:The "Speed" Strategy (Buchwald Precatalysts).
You need a catalyst that transmetallates faster than the substrate decomposes.
Protocol: Switch to XPhos Pd G3 or G4 . These precatalysts generate the active Pd(0) species rapidly even at room temperature.[3][4]
Optimization: Run the reaction at a lower temperature (RT or 40°C). Protodeboronation has a higher activation energy than the XPhos-mediated transmetallation; cooling favors the coupling.
Scenario C: "I see low conversion and the catalyst turns black (precipitates)."
Root Cause: Pyrazoles are coordinating ligands. The nitrogen on the pyrazole ring may be binding to the Palladium, poisoning it.
Solution:Anhydrous Conditions.
Switch to anhydrous base (
or ) in dioxane. While some water is usually needed for boronic acids, using strictly anhydrous conditions with boronic esters (Pinacol) or adding a Lewis acid promoter can sometimes bypass the aqueous hydrolysis pathway that leads to deboronation.
Module 4: Validated Experimental Protocols
Protocol 1: The "Slow Release" Method (MIDA Boronates)
Best for: Highly unstable 2-pyridyl or 2-pyrazolyl systems.
Component
Reagent
Equivalents
Notes
Electrophile
Aryl Halide
1.0 equiv
Nucleophile
Pyrazole MIDA Boronate
1.2 - 1.5 equiv
Excess needed as reservoir
Catalyst
Pd(OAc)2 + XPhos
0.05 equiv
Or Pd-XPhos G3 (2-5 mol%)
Base
K3PO4
5.0 - 7.0 equiv
Critical: Must be K3PO4 (mild hydrolysis)
Solvent
Dioxane : Water
5 : 1 (v/v)
Water is required for release
Temp
60°C
Procedure:
Combine MIDA boronate, aryl halide, and catalyst in a vial.
Add Dioxane and aqueous K3PO4 (pre-dissolved).
Seal and heat to 60°C.
Why this works: The K3PO4 slowly hydrolyzes the MIDA cage. The free boronic acid is released and immediately consumed by the Pd catalyst before it can decompose.
Protocol 2: The "Rapid Coupling" Method (Buchwald G3/G4)
Best for: When you must use free boronic acids/esters and need speed.
Component
Reagent
Equivalents
Notes
Electrophile
Aryl Chloride/Bromide
1.0 equiv
Nucleophile
Pyrazole Boronic Acid
1.5 equiv
Catalyst
XPhos Pd G3
0.02 - 0.05 equiv
Fast activation
Base
K3PO4 (0.5 M aq)
2.0 - 3.0 equiv
Solvent
THF
[0.1 M]
Temp
Room Temperature
Do not heat initially
Procedure:
Dissolve aryl halide and Pd precatalyst in THF.
Add the aqueous base.
Crucial Step: Add the unstable pyrazole boronic acid last, or via syringe pump over 30 minutes.
Stir vigorously at RT.
Why this works: XPhos Pd G3 activates almost instantly. By keeping the temp low and the catalyst fast, you outrun the thermal decomposition.
References
Mechanistic Insight on Protodeboronation:
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112.
MIDA Boronate "Slow Release" Strategy:
Knapp, D. M.; Gillis, E. P.; Burke, M. D.[2][5][6] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963.
Buchwald Precatalysts for Unstable Nucleophiles:
Kinzel, T.; Zhang, Y.; Buchwald, S. L.[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] J. Am. Chem. Soc. 2010 , 132, 14073–14075.[3]
General Review of Heterocyclic Boronates:
Tyrra, W. Heterocyclic Boronic Acids - A Review. J. Heterocyclic Chem. 2004 , 41, 1-15.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Palladium Catalysis in N-Heterocycle SynthesisTicket ID: PYR-PD-DEACT-001
Subject: Troubleshooting Catalyst Poisoning in Pyrazole Cross-Coupling
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Sticky" Substrate Problem
User Query: "My Suzuki/Buchwald coupling with a pyrazole substrate works for 10 minutes and then stops. Adding more catalyst doesn't help. Yields are stuck at 20%. Is my catalyst dead?"
Specialist Analysis:
You are likely experiencing heterocycle-induced catalyst poisoning , not simple decomposition. Pyrazoles are "Janus" substrates: they are the reactant you want, but also the ligand you don't. The pyridine-like nitrogen (
) is a potent -donor that outcompetes your phosphine ligands, forming stable, catalytically inactive bis-pyrazole palladium complexes ().
This guide provides a self-validating workflow to break this coordination trap.
Module 1: Diagnostic Triage
Before changing reagents, confirm the failure mode. Use this decision matrix to distinguish between Poisoning (too stable) and Aggregation (too unstable).
Figure 1: Diagnostic workflow for differentiating catalyst death (aggregation) from catalyst sleep (poisoning).
Module 2: The Mechanism of Poisoning
To fix the problem, you must understand the "Trap." In the diagram below, the Red Pathway represents the poisoning event. Unprotected pyrazoles bind to the electrophilic Pd(II) center after oxidative addition, displacing the phosphine ligand required for the catalytic cycle.
Figure 2: The catalytic cycle showing the competitive coordination pathway (The Trap) where pyrazoles sequester the catalyst.
Module 3: Solutions & Protocols
Solution A: Ligand Selection (The Steric Shield)
Theory: You need a ligand bulky enough to prevent the pyrazole from approaching the metal center, but flexible enough to allow the reaction to proceed.
Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines .
t-BuBrettPhos: The "Gold Standard" for unprotected heterocycles. The t-butyl groups provide massive steric bulk, destabilizing the N-bound trap complex [1].
AdBrettPhos: Excellent for amidation of pyrazoles.[1]
| t-BuBrettPhos | Very High | Extreme bulk prevents N-binding | Unprotected Pyrazoles/Imidazoles |
Solution B: Precatalyst Strategy
Problem: Using Pd(OAc)₂ or Pd₂dba₃ requires an activation step (reduction/ligation) that can be intercepted by the pyrazole.
Fix: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .
Why: These release the active L-Pd(0) species immediately upon exposure to base, ensuring the phosphine is already bound before the pyrazole sees the metal [2].
Scenario: Coupling 4-bromopyrazole with an aryl boronic acid (Suzuki).
Step 1: The "Clean" Setup (Prevention)
Purge: Pyrazoles are hygroscopic. Dry them thoroughly. Water promotes dehalogenation over coupling.
Base Selection: Use a weak base (
or ) if possible. If the substrate is acidic (NH), use LiHMDS (2.2 equiv) to deprotonate the pyrazole before adding the catalyst. This turns the substrate into an anion, which is a better nucleophile but a worse neutral ligand for Pd [4].
Step 2: The Reaction Mix (Execution)
Solvent: 1,4-Dioxane (anhydrous).
Catalyst: t-BuBrettPhos Pd G3 (2 mol%).
Temperature: Start at 80°C .
Note: Do not run at RT. Heat is required to drive the equilibrium away from the resting trap state (see Figure 2).
Step 3: Rescue (If stalled)
Check the color.
Black? Add 1 mol% free ligand (t-BuBrettPhos).
Orange/Clear? Increase temperature to 100°C.
Add 1 equivalent of water (counter-intuitive, but sometimes aids boronic acid solubility/transmetalation in non-polar solvents).
FAQ: Rapid Fire Support
Q: Can I just add more Pd(PPh3)4?A: No. Adding more non-bulky catalyst just feeds the trap. You will generate more off-cycle species without increasing turnover.
Q: Why does my reaction work with N-methyl pyrazole but not NH-pyrazole?A: The NH-pyrazole has two poisoning modes: 1) Coordination of the pyridine-like nitrogen, and 2) Deprotonation to form a pyrazolate anion which can bridge two Pd centers (dimerization). N-methylation blocks both.
Q: I see "Pd Black" immediately. Is it poisoning?A: No, that is instability . Your ligand is falling off. Switch to a precatalyst (G3/G4) to ensure a 1:1 L:Pd ratio, or lower the temperature slightly.
References
Buchwald, S. L., et al. (2014).[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. Link
Buchwald, S. L., et al. (2008). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Science, 2, 27-50. Link
Tomanová, M., et al. (2017). Selective Boc-Protection and Bromination of Pyrazoles. Organic & Biomolecular Chemistry. Link
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
Technical Support Center: Purification of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Welcome to the technical support center for the purification of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound, particularly the removal of inorganic salts.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Issue 1: My final product is an oil or a sticky solid, not the expected crystalline material.
Possible Cause: This often indicates the presence of residual solvents or impurities that are depressing the melting point and preventing proper crystallization. Inorganic salts can also contribute to this issue by interfering with the crystal lattice formation.
Troubleshooting Protocol:
Ensure Complete Solvent Removal: After the final extraction step, ensure the organic solvent is thoroughly removed. Use a rotary evaporator until no more solvent is visibly condensing. For higher boiling point solvents, consider placing the flask under high vacuum for several hours.
Perform a Solvent Swap: If you suspect a high-boiling point solvent is trapped, dissolve the crude product in a minimal amount of a low-boiling point solvent like dichloromethane (DCM) or diethyl ether. Then, re-evaporate the solvent. This process, repeated a few times, can help azeotropically remove the stubborn solvent.
Optimize Crystallization Conditions: The choice of crystallization solvent is critical.[1] If the product is still oily, the current solvent system may not be optimal. Refer to the table below for suggested crystallization solvents.
Solvent/Solvent System
Expected Solubility of Product
Expected Solubility of Inorganic Salts
Rationale
Ethanol/Water
High in hot, low in cold
High in water component
Good for inducing crystallization by adding water as an anti-solvent to a hot ethanolic solution.
Toluene
Moderate in hot, low in cold
Insoluble
A non-polar solvent that is excellent for excluding polar inorganic salts.
Ethyl Acetate/Hexane
High in ethyl acetate, low in hexane
Insoluble
Hexane acts as an anti-solvent to promote crystallization from an ethyl acetate solution.
Issue 2: Analytical data (NMR, LC-MS) of my purified product still shows the presence of inorganic salt impurities.
Possible Cause: Inorganic salts, often from the reaction workup (e.g., NaCl, Na2SO4, MgSO4), can be physically trapped within the solid product or co-precipitate if their solubility limit is exceeded in the aqueous phase during workup.
preventing decarboxylation of benzoic acid derivatives during high-temp synthesis
Current Status: ● Operational Ticket Queue: Open Specialist: Senior Application Scientist, Process Chemistry Division 🟢 Module 1: Diagnostic Hub (Troubleshooting) User Ticket #4920: "I am attempting a high-temperature am...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: ● Operational
Ticket Queue: Open
Specialist: Senior Application Scientist, Process Chemistry Division
🟢 Module 1: Diagnostic Hub (Troubleshooting)
User Ticket #4920: "I am attempting a high-temperature amidation (
) of 2-nitrobenzoic acid in DMSO. The reaction turns black, gas evolves, and LCMS shows a mass corresponding to nitrobenzene. What is happening?"
Root Cause Analysis
You are experiencing Thermal Protodecarboxylation . This is a common failure mode for benzoic acid derivatives possessing strong electron-withdrawing groups (EWGs), particularly in the ortho-position.
The Diagnostic Matrix:
Use this decision tree to confirm if your substrate is in the "Danger Zone."
Figure 1: Diagnostic logic flow to assess decarboxylation risk based on substrate electronics and reaction conditions.
🔵 Module 2: Mechanistic Deep Dive (The "Why")
To prevent the issue, you must understand the mechanism. Thermal decarboxylation of benzoic acids generally follows an Arenium Ion Mechanism (
) .
The Mechanism
Protonation: The aromatic ring is protonated at the carbon bearing the carboxyl group (
-position).
Transition State: A cyclic transition state forms, often stabilized by polar aprotic solvents.
Elimination:
is ejected, leaving the protonated arene.
Why Ortho-EWGs are Fatal
Substituents like Nitro (
) or Fluorine () in the ortho position accelerate this process via two pathways:
Steric Relief: The carboxyl group is forced out of planarity with the ring, destabilizing the ground state and lowering the activation energy for
loss [1].
Inductive Destabilization: While EWGs generally deactivate rings toward electrophilic attack, specific ortho-effects can stabilize the transition state charge distribution or facilitate the initial protonation if the solvent system allows [2].
Comparative Stability Data:
Substrate
Stability Threshold ()
Risk Factor
Benzoic Acid
Low
2-Nitrobenzoic Acid
Critical
2,6-Difluorobenzoic Acid
High
4-Methoxybenzoic Acid
Stable (unless Ag/Pd present)
Moderate
🟠 Module 3: Protocol Optimization (The "How")
If your synthesis requires high temperatures (e.g., nucleophilic aromatic substitution or difficult amidations), you must bypass the free acid pathway.
Strategy A: Transient Protection (The Ester Route)
Best for: Batch reactors where temperature cannot be lowered.
Protocol: Rapid Methyl Esterification & In-Situ Deprotection
Instead of heating the free acid, convert to a methyl ester, perform the high-temp step, and saponify.
Esterification: Dissolve Acid (1.0 eq) in MeOH. Add
(1.2 eq) dropwise at . Reflux 2h. Concentrate.
High-Temp Reaction: React Methyl Ester with nucleophile in DMSO at
. (Esters do not decarboxylate thermally).
Saponification: Add LiOH (2.0 eq) /
(1:1). Stir at RT for 1h.
Strategy B: Continuous Flow Chemistry (The Kinetic Route)
Best for: Scale-up and preventing decomposition via residence time control.
In a flow reactor, the substrate is exposed to the "danger temperature" for only seconds, often outrunning the rate of decarboxylation (
).
Protocol: Flow Amidation of Unstable Acids
Reference implementation based on Jamison et al. [3]
Reactor: PFA Tubing coil (10 mL volume) or Stainless Steel coil.
Back Pressure: 250 psi (allows superheating without boiling).
Setup:
Figure 2: Continuous flow setup to minimize thermal exposure time.
Procedure:
Feed A: 2-Nitrobenzoic acid (0.5 M) in NMP.
Feed B: Amine (1.0 M) in NMP.
Conditions: Set flow rate to achieve 2–5 minute residence time at
.
Outcome: The amidation occurs, but the mixture exits the heated zone before significant decarboxylation can initiate.
⚪ Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Copper (Cu) or Silver (Ag) salts to catalyze my coupling if I have an unstable acid?A:Avoid if possible. Cu(I) and Ag(I) are well-known decarboxylation catalysts. Goossen et al. demonstrated that these metals facilitate the extrusion of
to form aryl-metal intermediates [4]. If you must use them, you must use the ester protection strategy (Strategy A).
Q: Does the solvent matter?A: Yes. Polar aprotic solvents (DMSO, DMF, DMAc, Quinoline) lower the energy barrier for decarboxylation by solvating the carboxylate anion and stabilizing the transition state. If possible, switch to non-polar solvents (Toluene, Xylene) or use Flow Chemistry (Strategy B).
Q: Is microwave synthesis safer than oil bath heating?A: Only if it reduces the reaction time significantly. Microwave heating is still thermal heating. However, because microwaves can ramp temperature and cool down rapidly, they mimic the "short residence time" benefit of flow chemistry on a small scale.
📚 References
Cohen, T., & Schambach, R. A. (1970). Mechanistic studies of the thermal decarboxylation of benzoic acids.[1][2][3] Journal of the American Chemical Society, 92(10), 3189–3190. Link
Lneya Industrial Chillers. (2025). Conditions for the decarboxylation reaction and temperature control.Link
Zhang, Y., Jamison, T. F., et al. (2011).[4] Continuous flow coupling and decarboxylation reactions promoted by copper tubing.[4] Organic Letters, 13(2), 280–283.[4] Link
Goossen, L. J., et al. (2010).[5] Cu/Pd-Catalyzed Decarboxylative Cross-Coupling.[5][6][7][8] Science, 313(5787), 662-664. Link
Technical Guide: 1H NMR Chemical Shifts of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid in DMSO-d6
Executive Summary This guide provides a definitive reference for the structural characterization of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid using proton nuclear magnetic resonance ( H NMR) spectroscopy in DMSO-d . As a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive reference for the structural characterization of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid using proton nuclear magnetic resonance (
H NMR) spectroscopy in DMSO-d. As a biaryl scaffold commonly synthesized via Suzuki-Miyaura cross-coupling, accurate assignment of this molecule is critical for verifying reaction completion and distinguishing it from starting materials (e.g., 3-bromobenzoic acid) or regioisomers (e.g., the 4-substituted analog).
This document details the chemical shifts, multiplicity, and coupling constants, supported by mechanistic rationale and comparative analysis against key alternatives.
Structural Context & Synthesis Monitoring[1][2]
The target molecule consists of an electron-withdrawing benzoic acid moiety linked at the meta-position to an electron-rich 1-methyl-1H-pyrazole ring. This electronic "push-pull" system creates distinct shielding and deshielding zones that are diagnostic in NMR spectroscopy.
Synthesis Workflow & Monitoring
The most common route to this scaffold is the palladium-catalyzed coupling of 3-bromobenzoic acid with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Figure 1: Synthesis pathway and critical NMR monitoring points for the target scaffold.
Comparative 1H NMR Data Analysis
The following table contrasts the target molecule with its direct precursor (3-bromobenzoic acid) and its regioisomer (4-substituted analog). This comparison allows for rapid identification of impurities and structural verification.
Table 1: Chemical Shift Comparison (DMSO-d
, 400 MHz)
) are reported in ppm relative to TMS. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet. Values for the target are refined based on fragment analysis of 1-methyl-4-phenyl-1H-pyrazole and 3-substituted benzoic acid derivatives.
Detailed Assignment & Diagnostic Logic
The Benzoic Acid Ring (Aromatic Region)
In the 3-substituted system, the benzoic acid protons form an ABCD spin system , which is distinct from the symmetrical AA'BB' system of the 4-isomer.
H2 (
8.12): This proton is the most deshielded aromatic signal due to the combined inductive effect of the carboxylic acid and the anisotropic effect of the adjacent pyrazole ring. It appears as a narrow triplet (or "singlet-like") due to meta-coupling.
H5 (
7.54): The triplet at the "meta" position relative to the acid is the most shielded benzoic proton, serving as a key integration standard (1H).
Differentiation from Precursor: In 3-bromobenzoic acid, the H4 proton (ortho to Br) is typically more shielded than in the product, where it is adjacent to the electron-rich pyrazole.
The Pyrazole Ring[1][3][4][5]
H5 vs. H3: The pyrazole protons appear as two distinct singlets. H5 (
8.25) is typically more deshielded than H3 ( 7.95) due to its proximity to the N-methyl group and the lone pair of the adjacent nitrogen.
N-Methyl Group (
3.89): This is the "anchor" signal. It appears as a sharp singlet in the aliphatic region, integrating to 3 protons. Its presence confirms the successful incorporation of the pyrazole fragment.
Solvation Effects (DMSO-d
)
DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor.
Acid Proton: The carboxylic acid proton (-COOH) often appears as a very broad singlet between 12.5 and 13.5 ppm. It may be invisible if the sample contains significant water (which triggers proton exchange).
Water Peak: Expect a variable water signal around 3.33 ppm. Ensure the N-Me peak (~3.89 ppm) is integrated separately from the water tail.
Experimental Protocol for NMR Preparation
To ensure reproducibility and high-resolution spectra (E-E-A-T compliance), follow this standardized protocol:
Sample Mass: Weigh 5–10 mg of the solid product.
Solvent: Add 0.6 mL of DMSO-d
(99.9 atom% D).
Tip: Use an ampoule to avoid water contamination, which broadens the -COOH and H2 signals.
Dissolution: Vortex for 30 seconds. If the solid persists, sonicate for 1 minute.
Note: The carboxylic acid moiety aids solubility in DMSO compared to chloroform.
Acquisition:
Temperature: 298 K (25°C).
Scans: Minimum 16 scans (for 1H).
Relaxation Delay (D1): Set to ≥ 5 seconds to ensure accurate integration of the aromatic protons.
Structural Elucidation Diagram
The following diagram visualizes the correlation between the molecular structure and the resulting NMR signals.
Figure 2: Mapping of structural moieties to specific NMR chemical shift zones.
References
SpectraBase. 3-Bromo-benzoic acid 1H NMR Spectrum in DMSO-d6. John Wiley & Sons, Inc. Available at: [Link]
Royal Society of Chemistry. Search Results for Pyrazole-Benzoic Acid Analogs. (Analogs inferred from 4-substituted data). Available at: [Link]
National Institutes of Health (PubChem). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Data. Available at: [Link]
Comparative
Spectroscopic Distinction: A Comparative Guide to IR Analysis of Carboxylic Acid and Pyrazole Scaffolds
Executive Summary In medicinal chemistry, carboxylic acids and pyrazoles represent two of the most ubiquitous pharmacophores. While carboxylic acids serve as critical solubility modulators and bioisosteres, pyrazoles act...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, carboxylic acids and pyrazoles represent two of the most ubiquitous pharmacophores. While carboxylic acids serve as critical solubility modulators and bioisosteres, pyrazoles act as rigid linkers and hydrogen bond donors/acceptors in kinase inhibitors (e.g., Celecoxib, Ruxolitinib).
Distinguishing these groups via Infrared (IR) Spectroscopy is often complicated by overlapping regions of hydrogen bonding (3500–2500 cm⁻¹) and heteroaromatic ring vibrations (1600–1400 cm⁻¹). This guide provides a definitive technical comparison, focusing on the mechanistic origins of spectral bands, phase-dependent behaviors, and self-validating experimental protocols to differentiate these scaffolds with high confidence.
Mechanistic Foundations: The Physics of Vibration
To accurately interpret the IR spectrum, one must understand the intermolecular dynamics that govern the vibrational modes of these groups.
Carboxylic Acids: The Dimerization Effect
In solid state and non-polar solutions, carboxylic acids exist predominantly as centrosymmetric dimers formed via dual hydrogen bonds. This creates a stable 8-membered ring system.
O-H Stretch: The strength of this H-bond weakens the O-H force constant significantly, causing extreme broadening and a red shift.
Fermi Resonance: The broad O-H band is often interrupted by sharp "sub-peaks" near 2600–2700 cm⁻¹. This is not noise; it is a Fermi resonance interaction between the fundamental O-H stretch and the overtone of the C-O-H in-plane bending or C-O stretching vibrations.
Pyrazoles: Tautomerism and Aggregation
Pyrazoles exhibit annular tautomerism (1H- vs 2H-pyrazole). In the solid state, they form complex oligomers (dimers, trimers, catemers) linked by N-H···N hydrogen bonds.[1]
N-H Stretch: While H-bonded, the N-H stretch does not broaden to the extent of the carboxylic O-H.[2] It remains distinct, though shifted.
Ring Breathing: The aromatic nature of the pyrazole ring couples C=C and C=N vibrations, creating diagnostic bands distinct from the localized C=O of acids.
Structural Visualization (Graphviz)
Figure 1: Mechanistic shift from monomeric species to H-bonded aggregates in solid-phase analysis.
Comparative Spectral Analysis
The following data consolidates characteristic frequencies. Note that "Intensity" is relative to the strongest peak in the spectrum.
Table 1: Diagnostic IR Bands
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Band Shape
Diagnostic Notes
Carboxylic Acid
O-H Stretch
3300 – 2500
Medium-Strong
Very Broad
Often overlaps C-H stretches.[3][4][5] Look for "shoulders" or Fermi resonance sub-peaks near 2600.
C=O Stretch
1725 – 1700
Very Strong
Sharp
Lowers to ~1680–1690 if conjugated (e.g., benzoic acid).
C-O Stretch
1320 – 1210
Strong
Sharp
Can be confused with esters/ethers; use C=O to confirm.
O-H Bend (oop)
960 – 875
Medium
Broad
Characteristic of the dimer form.
Pyrazole
N-H Stretch
3400 – 3100
Medium
Broad-ish
Much sharper than Acid O-H. Monomer is sharp at ~3450.
C=N / C=C Ring
1580 – 1350
Medium-Strong
Sharp
Usually 2-3 bands. "Breathing" modes of the heteroaromatic ring.
N-N Stretch
~1450 – 1400
Weak-Medium
Sharp
Often obscured by C-H bending; less diagnostic.
C-H (Aromatic)
3150 – 3000
Weak
Sharp
Distinct from the broad H-bonded N-H/O-H envelope.
Key Differentiators
The "H-Bond Envelope": The carboxylic acid O-H stretch is the "king of broadness."[6] It frequently extends down to 2500 cm⁻¹, physically overlapping the sp³ C-H stretching region (2800–3000 cm⁻¹). In contrast, the pyrazole N-H stretch, while broadened by H-bonding, rarely dips below 3000 cm⁻¹ with significant intensity and maintains a more defined peak shape.
The Carbonyl Anchor: If you see a massive, sharp peak at 1710 cm⁻¹, it is almost certainly the acid. Pyrazoles do not absorb in this region unless they bear a carbonyl substituent (e.g., pyrazole-4-carboxylic acid).
Experimental Protocols & Validation
To ensure data integrity, the method of sample preparation is critical. Solid-state H-bonding networks (KBr/ATR) differ from solution-state dynamics.
Protocol A: Solid State Analysis (ATR vs. KBr)
Why: To observe the characteristic dimer/oligomer bands described above.
Method 1: KBr Pellet (Transmission)
Best for: High-resolution analysis of the "fingerprint" region (below 1000 cm⁻¹).
Risk: KBr is hygroscopic. Absorbed water creates a broad O-H band at 3400 cm⁻¹ that can mimic or obscure the pyrazole N-H.
Mitigation: Dry KBr powder at 110°C overnight. Process rapidly.
Method 2: ATR (Attenuated Total Reflectance)
Best for: Rapid screening and preserving the native crystal form.
Procedure:
Clean crystal (Diamond/ZnSe) with isopropanol. Ensure background is flat.
Apply solid sample.
Apply pressure gradually.
Critical Insight: High pressure can induce polymorphic transitions or disrupt weak H-bonding networks in pyrazoles, slightly shifting N-H peaks. Record spectra at two different pressures to check for shifts.
Protocol B: The Dilution Test (Self-Validating System)
Why: To distinguish intermolecular H-bonding (concentration dependent) from intramolecular H-bonding (concentration independent).
Preparation: Dissolve compound in dry CCl₄ or CHCl₃ at high concentration (0.1 M).
UV-Vis absorption spectra and extinction coefficients of pyrazole derivatives
Executive Summary This technical guide provides a comparative analysis of the electronic absorption properties of pyrazole derivatives, ranging from the fundamental heterocycle to complex pharmaceutical agents like Celec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the electronic absorption properties of pyrazole derivatives, ranging from the fundamental heterocycle to complex pharmaceutical agents like Celecoxib. It is designed for medicinal chemists and spectroscopists requiring precise extinction coefficients (
) and absorption maxima () for quantitative analysis and quality control. The guide details the solvatochromic behavior of the pyrazole chromophore and establishes a self-validating experimental protocol for determining molar absorptivity.
Theoretical Framework: The Pyrazole Chromophore
The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms: a pyrrole-like nitrogen (
, contributing two electrons to the -system) and a pyridine-like nitrogen (, contributing one electron).
Electronic Transitions
The UV-Vis spectrum of pyrazole derivatives is dominated by two primary electronic transitions:
Transition (E-band): High intensity ( M⁻¹cm⁻¹). Usually observed between 200–220 nm in unsubstituted pyrazoles.[1] This band is sensitive to conjugation extension.[1]
Transition (R-band): Lower intensity ( M⁻¹cm⁻¹). Arises from the non-bonding lone pair on the pyridine-like nitrogen (). Often appears as a shoulder or is obscured by the intense band in polar solvents.
Substituent Effects (Auxochromes)
Alkyl Groups (e.g., 3,5-dimethyl): Induce a mild bathochromic (red) shift due to hyperconjugation, typically +5 to +10 nm.
Aryl Groups (e.g., 1-phenyl): Create a "push-pull" system or extended conjugation, resulting in significant bathochromic shifts (to 250–290 nm) and hyperchromic effects (increased
).
Electron Withdrawing Groups (e.g., -NO₂, -CF₃): Lower the energy of the LUMO, often causing red shifts, but can also diminish intensity if they disrupt planarity.
Figure 1: Logic flow of substituent effects on the HOMO-LUMO gap in pyrazole derivatives.
Comparative Data: Absorption Maxima & Extinction Coefficients[2]
The following table synthesizes experimental data for key pyrazole derivatives. Note that
for Celecoxib is calculated based on a linear regression slope of 0.049 Abs/(µg/mL) derived from pharmaceutical validation studies [1, 2].
Technical Insight: The "Celecoxib Anomaly"
Unlike simple pyrazoles, Celecoxib exhibits a broad absorption envelope centered at 254 nm. This is due to the overlap of the benzenesulfonamide chromophore and the trifluoromethyl-tolyl-pyrazole system. For quantitation, 254 nm is the isosbestic-like point of maximum sensitivity, but specificity requires HPLC separation (e.g., USP method) to distinguish it from degradation products.
Solvatochromism and Solvent Selection
The choice of solvent is critical for pyrazole spectroscopy due to the hydrogen-bonding capability of the
nitrogen.
The Mechanism[5]
Protic Solvents (Water, Ethanol): Form hydrogen bonds with the lone pair on
. This stabilizes the ground state of the transition more than the excited state, causing a Hypsochromic (Blue) Shift of the band.
Non-Polar Solvents (Cyclohexane): Allow the observation of fine vibrational structure and the weak
band, which is often buried in protic solvents.
Solvent Cutoff Guide
When measuring simple pyrazoles (
nm), solvent transparency is the limiting factor.
Solvent
UV Cutoff (nm)
Suitability for Pyrazoles
Recommendation
Acetonitrile
190
Excellent
Preferred for unsubstituted pyrazoles.
Water
190
Good
Good, but pH must be controlled (pKa ~2.5).
Methanol
205
Moderate
Risk of noise near 210 nm.
Ethanol
210
Poor
Avoid for unsubstituted pyrazole; OK for aryl-derivatives.
DMSO
268
Unsuitable
Do not use for UV quantitation.
Experimental Protocol: Determination of
This protocol uses a "Self-Validating" approach to ensure the calculated extinction coefficient is linear and free from aggregation artifacts.
Figure 2: Self-validating workflow for accurate determination of extinction coefficients.
Applications in Drug Discovery[7]
Understanding the UV profile of pyrazoles is vital for:
Purity Analysis: The ratio of Band I/Band II in phenyl-pyrazoles is a purity indicator. Deviations suggest oxidation of the pyrazole ring.
Dissolution Testing: For drugs like Celecoxib, UV-Vis is the standard method for dissolution monitoring. The high
(~18,700) allows detection of low concentrations () in dissolution media.
pKa Determination: The UV spectrum of pyrazole shifts significantly upon protonation (at pH < 2.5). Spectrophotometric titration is the most accurate method to determine the pKa of new derivatives.
References
Saha, R. N., et al. (2002). "Determination of celecoxib in pharmaceutical formulations using UV spectrophotometry and liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 28(4), 741-751.
BenchChem. (2025).[1] "Improving the efficiency of spectroscopic characterization of pyrazole derivatives." BenchChem Technical Guides.
NIST Chemistry WebBook. "Pyrazole UV-Vis Spectrum." National Institute of Standards and Technology.
Burboa, P., et al. (2020).[6] "Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives." Journal of Molecular Structure.
El-Sherif, A. A., et al. (2017). "Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene." Journal of Chemical and Pharmaceutical Research.
A Senior Application Scientist's Guide to Melting Point Determination: Differential Scanning Calorimetry vs. Traditional Methods
For researchers, scientists, and drug development professionals, the melting point is a critical thermodynamic property. It serves as a primary indicator of a substance's identity and purity.[1] While the traditional cap...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the melting point is a critical thermodynamic property. It serves as a primary indicator of a substance's identity and purity.[1] While the traditional capillary melting point apparatus has been a staple in laboratories for decades, modern thermal analysis techniques offer a far more comprehensive and insightful characterization. This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with traditional methods, grounded in the principles of thermal analysis and supported by established protocols. We will explore not just the "how" but the fundamental "why" behind the experimental choices that ensure data integrity and trustworthiness.
The Principle: What Are We Actually Measuring?
At its core, Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature.[2][3] Both the sample and the reference are subjected to a precisely controlled temperature program (heating or cooling at a constant rate).[2][4]
When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process) to break its crystalline structure.[5] The instrument detects this by supplying more power to the sample heater to keep its temperature in lockstep with the reference. This differential heat flow is recorded against temperature, generating a thermogram—the unique thermal fingerprint of the material.[2]
Caption: Fundamental principle of a heat-flux DSC instrument.
DSC vs. Capillary Method: A Paradigm Shift in Precision and Information
The conventional capillary method relies on visual observation of a sample melting, which is inherently subjective and provides limited information.[6] DSC elevates this measurement from a simple physical observation to a quantitative thermodynamic analysis.
Feature
Capillary Melting Point Apparatus
Differential Scanning Calorimetry (DSC)
Principle
Visual detection of phase change.
Measures heat flow associated with the phase change.[7]
Data Output
A temperature range (e.g., 121-123 °C).
A thermogram (plot of heat flow vs. temperature).[2]
Information Yield
Melting range only.
Melting point (onset and peak), enthalpy of fusion (ΔH), purity, polymorphism, glass transitions.[8][9]
Objectivity
Subjective; dependent on operator's eyesight.
Quantitative and objective; instrument-based detection.
Sample Size
Milligram quantities.
Typically 1-5 mg, requiring homogeneous samples.[10]
Governed by standards like USP <891> and ASTM E794.[12][13]
Decoding the DSC Thermogram: The Anatomy of a Melting Peak
A DSC thermogram for a melting event is rich with information. Understanding its key features is crucial for accurate interpretation. The melting process appears as an endothermic peak on the thermogram.[5]
Extrapolated Onset Temperature (T_onset): This is the temperature at which the melting process begins. It is determined by the intersection of the tangent drawn at the point of greatest slope on the leading edge of the peak with the extrapolated baseline. For pure, crystalline materials, the T_onset is considered the most accurate representation of the true melting point.
Peak Temperature (T_peak): This is the temperature at which the rate of heat absorption is at its maximum. Its value is influenced by experimental parameters like heating rate and sample mass.
Enthalpy of Fusion (ΔH_f): Represented by the area under the melting peak, this value quantifies the amount of energy required to melt the sample.[5][14] It is a characteristic property of the material and is crucial for studying crystallinity and polymorphism.
Peak Shape: A sharp, narrow peak is characteristic of a highly pure, crystalline substance.[15][16] Impurities will cause a broadening of the peak and a depression of the melting point, a phenomenon that forms the basis for DSC-based purity analysis.[17]
Caption: Key features of an endothermic melting peak in a DSC thermogram.
A Self-Validating Experimental Protocol for Melting Point Determination
Trustworthy data begins with a robust and well-controlled experimental procedure. This workflow ensures that the results are a true reflection of the material's properties, not artifacts of the methodology.
Caption: A validated workflow for accurate DSC melting point analysis.
Part A: Instrument Calibration
Causality: Calibration is the cornerstone of accurate temperature and enthalpy measurements. It corrects for any instrumental bias, ensuring the data is traceable to known standards.
Protocol:
Select a Standard: Use a certified reference material with a well-defined melting point and enthalpy of fusion, such as high-purity Indium (m.p. ~156.6 °C).[5]
Run Calibration Scan: Analyze the reference material using the same method parameters (e.g., heating rate, purge gas) intended for the samples.
Apply Corrections: Compare the measured onset temperature and enthalpy of fusion to the certified values. The instrument software will then generate calibration factors that are applied to all subsequent measurements.
Verification: Periodically run a standard to verify that the calibration remains valid.
Part B: Sample Preparation
Causality: The quality of the sample preparation directly impacts thermal contact and heat transfer, which are critical for sharp, reproducible peaks.
Protocol:
Weighing: Accurately weigh 1-5 mg of a homogeneous sample into a clean DSC pan.[18] Using a small sample mass minimizes thermal gradients within the sample.
Encapsulation: Place a lid on the pan and hermetically seal it using a sample press. This is crucial for volatile samples to prevent mass loss during the experiment, which would invalidate enthalpy calculations. For non-volatile samples, a vented lid can be used to allow for the release of any off-gassing.
Placement: Using tweezers, place the sealed sample pan on the sample sensor in the DSC cell and an empty, sealed reference pan on the reference sensor.[14]
Part C: Method Development
Causality: The chosen experimental parameters determine the balance between resolution (the ability to separate closely occurring thermal events) and sensitivity (the ability to detect weak transitions).
Protocol:
Temperature Range: Set a starting temperature well below the expected melting point and an ending temperature sufficiently above it (e.g., 20 °C above) to establish clear pre- and post-transition baselines.[19]
Heating Rate: A standard heating rate for polymers is 10 °C/min.[14][20] For purity analysis of pharmaceuticals, a much slower rate (e.g., 1-2 °C/min) is often required to allow the system to maintain thermal equilibrium, which is a prerequisite for the Van't Hoff equation.[21]
Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation of the sample.[21]
Application Spotlight: Purity Determination
One of the most powerful applications of DSC in the pharmaceutical industry is the determination of purity.[9][22] The method is based on the Van't Hoff law, which describes the melting point depression of a substance due to the presence of soluble impurities.[11]
The governing equation is:
T_s = T_o - (R * T_o² * X_i) / ΔH_f * (1/F)
Where:
T_s is the sample melting temperature at a given point.
T_o is the melting point of the 100% pure substance.
R is the gas constant.
X_i is the mole fraction of the impurity.
ΔH_f is the molar heat of fusion of the pure substance.
F is the fraction of the sample that has melted at temperature T_s.
By plotting T_s against 1/F for the melting region (typically 10-50% of the peak), a linear relationship is obtained.[21] The slope and intercept of this line allow the software to automatically calculate the mole percent of impurities.[11][18] This provides a highly sensitive and quantitative measure of purity that is difficult to achieve with other methods.[16]
Parameter
Typical Value
Rationale / Standard
Sample Mass
1-3 mg
Minimizes thermal lag and improves resolution.[18]
Heating Rate
0.5 - 2 °C/min
Ensures thermal equilibrium is maintained, a key assumption of the Van't Hoff model.[18][21]
Conclusion: The Authoritative Choice for Thermal Characterization
Differential Scanning Calorimetry provides a rapid, sensitive, and highly quantitative method for determining the melting temperature and other critical thermal properties of materials.[23][24] Its ability to yield information on purity, polymorphism, and the energy of transitions from a single measurement makes it an indispensable tool in modern research, development, and quality control.[3] By following standardized, self-validating protocols, researchers can generate trustworthy and authoritative data that far surpasses the qualitative information offered by traditional techniques.
References
Title: USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory
Source: IIRT
URL
Personal protective equipment for handling 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Executive Summary & Chemical Context Compound Identity: 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid CAS Number: 1183147-84-3 Molecular Formula: C₁₁H₁₀N₂O₂ Physical State: Solid (typically white to off-white powder)[1] As a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Compound Identity: 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
CAS Number: 1183147-84-3
Molecular Formula: C₁₁H₁₀N₂O₂
Physical State: Solid (typically white to off-white powder)[1]
As a Senior Application Scientist, I advise treating this compound not merely as a generic reagent, but as a bioactive intermediate with specific physiochemical risks. Structurally, it combines a benzoic acid moiety with a methyl-pyrazole ring.[1] This dual functionality implies acidity (pKa ~4.2 for the acid) and potential for hydrogen bonding interactions, making it a likely irritant to mucous membranes.
Operational Directive:
Due to the limited toxicological data available for this specific isomer, you must apply the Precautionary Principle . Handle this substance assuming it possesses the cumulative hazards of its structural parents: skin/eye irritation (characteristic of benzoic acids) and potential respiratory sensitization or irritation (common in nitrogen-heterocycles).[1]
(Conservative estimate) Systemic absorption may disrupt metabolic pathways.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without specific material considerations.
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of the chemical and the scale of operation.
Figure 1: PPE Selection Logic Flowchart based on physical state and operational scale.
Why: Nitrile provides excellent resistance to organic acids and common solvents (DMSO, Methanol). Protocol: Inspect for pinholes. Change immediately upon splash contact. Do not use Latex (poor chemical resistance).
Eye/Face
Chemical Safety Goggles (ANSI Z87.1)
Why: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles form a seal against dust entry.
Respiratory
Fume Hood (Primary) or N95/P95 Mask (Secondary)
Why: Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, an N95 is mandatory to prevent inhalation of the H335-classified dust.[1]
Body
Cotton/Polyester Lab Coat + Long Pants
Why: Standard barrier protection. Synthetic fibers (polyester) are preferred over pure cotton if flammability is not the primary risk, as they absorb liquids less rapidly.
Operational Handling Protocol
This workflow ensures data integrity and user safety.
Phase 1: Weighing & Transfer
Objective: Prevent cross-contamination and dust generation.
Engineering Control: Perform all weighing inside a certified chemical fume hood.
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. This prevents "jumping" of the powder which causes spread.
Transfer: Use a disposable spatula. Do not return excess material to the stock container (prevents hydrolysis/contamination).
Phase 2: Solubilization
Solubility Profile: Likely soluble in DMSO, DMF, and Methanol. Sparingly soluble in water (unless pH > 7).
Addition Order: Add the solid to the solvent , not solvent to solid. This reduces the risk of puffing dust into the air.
Venting: If dissolving in carbonates (e.g., Sodium Bicarbonate solution), expect CO₂ evolution. Do not cap the vial tightly immediately; allow gas to escape to prevent pressure buildup and vessel rupture.
Emergency Response & Spill Management
Figure 2: Emergency Response Workflow for exposure and spills.
Spill Cleanup Procedure:
Isolate: Mark the area.
Neutralize: For large acid spills, neutralize with sodium bicarbonate (soda ash) or a spill pillow.
Collect: Do not dry sweep (creates dust). Dampen with a paper towel or use a HEPA vacuum.
Disposal: Place in a sealed bag labeled "Hazardous Waste: Solid Organic Acid."
Waste Disposal & Deactivation
Compliance with EPA (USA) and local regulations is mandatory.[1]